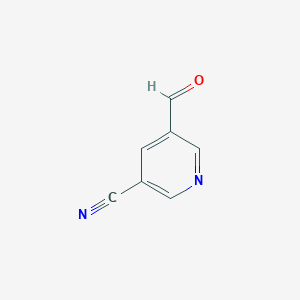

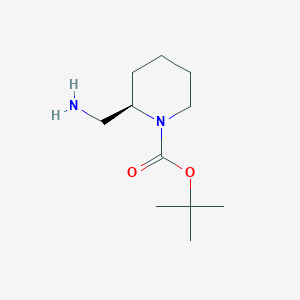

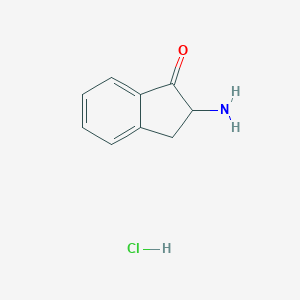

![molecular formula C14H18N2 B112977 [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine CAS No. 756435-66-2](/img/structure/B112977.png)

[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-Dimethyl-1,2-ethanediamine” is an organic compound with the formula (CH3NH)2C2H4 . It is a colorless liquid with a fishy odor . Another compound, “N-(1-Naphthyl)ethylenediamine”, is an organic compound commercially available as part of Griess reagents .

Synthesis Analysis

“N,N-Dimethyl-1,2-ethanediamine” is prepared by the reaction of NiX2•6H2O (X = NO3-, ClO4-), bidentate amine, [Cu(oxpn)] [oxpn = N,N’-bis(3-aminopropyl)oxamide] and sodium nitrite in ethanolic solution . “N-(1-Naphthyl)ethylenediamine” can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine .

Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl-1,2-ethanediamine” is C4H12N2 . The molecular weight is 88.154 g/mol . The molecular formula of “N-(1-Naphthyl)ethylenediamine” is C12H14N2 .

Chemical Reactions Analysis

“N,N-Dimethyl-1,2-ethanediamine” is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . “N-(1-Naphthyl)ethylenediamine” undergoes most reactions typical to naphthylamine and primary amines such as diazotation .

Physical and Chemical Properties Analysis

“N,N-Dimethyl-1,2-ethanediamine” is a colorless liquid with a fishy odor . It has a density of 0.819 g/mL . The boiling point is 120 °C . “N-(1-Naphthyl)ethylenediamine” is an off-white crystal . It has a density of 380 kg/m3 . It is soluble in water .

Scientific Research Applications

Heterocyclic Naphthalimides in Medicinal Chemistry

Naphthalimide compounds, known for their aromatic heterocycles with cyclic double imides and the naphthalene framework, interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds. They show extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. These compounds are being investigated as artificial ion receptors, fluorescent probes, diagnostic agents, pathologic probes, and cell imaging agents, highlighting their expanding relational medicinal applications (Gong et al., 2016).

Mass Transfer Measurements with Naphthalene Sublimation

The naphthalene sublimation method is employed to study mass and heat transfer, useful in complex flows and geometries, and flows with large gradients in wall transport rate. This method facilitates imposing mass transfer boundary conditions analogous to isothermal and adiabatic walls in convective heat transfer, allowing for accurate determination of local transfer coefficients and heat transfer coefficients via a heat/mass transfer analogy (Goldstein & Cho, 1995).

Plastic Scintillators with Naphthalene Derivatives

Plastic scintillators based on polymethyl methacrylate, utilizing various luminescent dyes, have been researched for replacing naphthalene with other compounds without altering their scintillation efficiency, optical transparency, or stability. This study demonstrates the potential of naphthalene derivatives in developing advanced materials for radiation detection and optical applications (Salimgareeva & Kolesov, 2005).

Naphthalene's Environmental and Health Impacts

Research on naphthalene's sources, environmental presence, and health impacts underlines its classification as a possible human carcinogen. Studies highlight the importance of understanding naphthalene's fate in indoor and outdoor environments, focusing on its sources, such as industry, open burning, and use in consumer products like moth repellents. The research calls for further investigation into naphthalene's environmental and health impacts, emphasizing the need for mitigation strategies to reduce exposure and potential risks (Jia & Batterman, 2010).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N,N-dimethyl-1-naphthalen-1-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFYSDVTOUQHHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

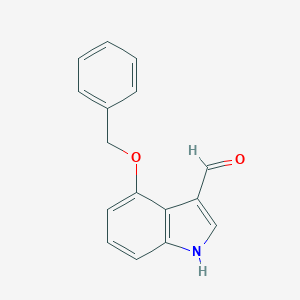

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)

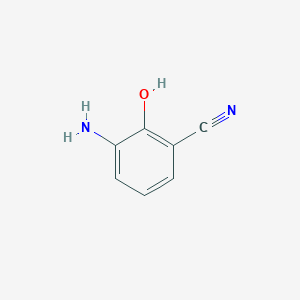

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)

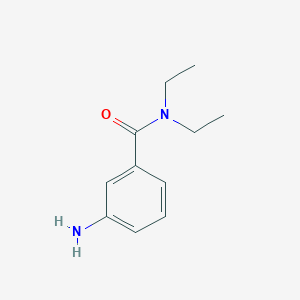

![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)